molecular formula C16H11N5OS B3012331 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1048915-49-6

6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B3012331
CAS No.: 1048915-49-6
M. Wt: 321.36
InChI Key: QTLMDZSINGFIPF-ZCDGMHHDSA-N
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Description

6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a thienylmethylidene moiety

Mechanism of Action

Target of Action

The primary targets of the compound, also known as 6-amino-2-oxo-1-phenyl-5-(thiophen-3-ylmethylideneamino)pyrimidine-4-carbonitrile, are currently unknown. The compound belongs to a class of molecules known as benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, and have been used in the development of a wide range of therapeutic agents .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The presence of the thiophene ring could potentially enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . The presence of the thiophene ring could potentially influence the compound’s metabolic stability and bioavailability .

Result of Action

Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thienylmethylidene derivative with a pyrimidine precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-2-oxo-1-phenyl-5-{[(E)-2-furylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
  • 6-imino-2-oxo-1-phenyl-5-{[(E)-3-pyridylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Uniqueness

Compared to similar compounds, 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile stands out due to the presence of the thienylmethylidene moiety This structural feature imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets

Properties

IUPAC Name

6-amino-2-oxo-1-phenyl-5-(thiophen-3-ylmethylideneamino)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c17-8-13-14(19-9-11-6-7-23-10-11)15(18)21(16(22)20-13)12-4-2-1-3-5-12/h1-7,9-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJYBCNJYGIJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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